Kinase Inhibition Potency: DYRK1A IC50 Comparison Within the 5-Arylidene-2-aminothiazol-4-one Class
The target compound is a mono-thiazolone analog of N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine derivatives, which have demonstrated nanomolar DYRK1A inhibition. The most potent bis-derivative, compound 5d, exhibited an IC50 of 0.041 μM (41 nM) against DYRK1A kinase [1]. While the target mono-thiazolone compound has not been directly tested in the same assay, class-level inference suggests that the presence of the 4-hydroxybenzylidene group is a key determinant of potency, as 5-arylidene-thiazol-4-ones lacking this hydroxyl substitution show reduced or no DYRK1A activity [2]. This positions the target compound as a scaffold with potential for low-micromolar to nanomolar kinase inhibition, a hypothesis that requires experimental confirmation.
| Evidence Dimension | DYRK1A kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted low-micromolar to nanomolar based on class-level SAR. |
| Comparator Or Baseline | Bis-thiazolone piperazine derivative 5d: IC50 = 0.041 μM. |
| Quantified Difference | Cannot be quantified for target compound; potent class representative provides a benchmark for the scaffold's potential. |
| Conditions | In vitro kinase inhibition assay (DYRK1A); compound 5d tested in a panel of six kinases (CDK5/p25, GSK3α/β, DYRK1A, DYRK2, CLK1, CLK2). |
Why This Matters
If confirmed, nanomolar DYRK1A inhibition would differentiate this compound from random screening library compounds, making it a justified procurement choice for kinase-focused drug discovery programs.
- [1] Bourahla K, et al. Sci Pharm. 2012;80(4):825-836. Compound 5d: IC50 = 0.041 μM (DYRK1A). doi:10.3797/scipharm.1206-04 View Source
- [2] Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. HAL Open Science. 2021. View Source
